α-Bromine Reactivity Advantage over β-Isomer in Cross-Coupling
The target compound bears bromine at the thiophene 5-position (α-position), whereas the closest positional isomer—2-(((4-bromothiophen-2-yl)methyl)amino)-N,N-dimethylacetamide (CAS 1095519-58-6)—bears bromine at the 4-position (β′-position). In thiophene chemistry, the α-positions (C2/C5) are the preferred sites for electrophilic substitution and metal-catalyzed cross-coupling due to linear conjugation in the Wheland intermediate, which is energetically favored over the cross-conjugated intermediate from β-attack [1]. Experimental evidence from bromothiophene sonochemical silylation shows that 2-bromothiophene (α-bromo) is efficiently converted whereas 3-bromothiophene (β-bromo) is unreactive under identical conditions [2]. In polybrominated thiophene systems, the α-position bromine couples selectively with yields up to 63% before β-position bromines react, demonstrating a clear reactivity hierarchy [3]. The 5-bromo isomer therefore offers a more activated and regioselective handle for palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling than its 4-bromo counterpart.
| Evidence Dimension | Thiophene ring position reactivity for cross-coupling and electrophilic substitution |
|---|---|
| Target Compound Data | Bromine at C5 (α-position): linearly conjugated intermediate, preferred site for electrophilic attack and Pd-catalyzed coupling; in 2,3,5-tribromothiophene systems, C5 couples selectively with yields up to 63% before C3/C4 react [3] |
| Comparator Or Baseline | 4-Bromo isomer (CAS 1095519-58-6): bromine at C4 (β′-position); cross-conjugated intermediate; lower intrinsic reactivity in Pd(0) oxidative addition; predicted pKa 6.36±0.20, density 1.454±0.06 g/cm³, BP 361.6±37.0 °C (predicted) |
| Quantified Difference | α-position bromine couples before β-position in sequential cross-coupling; 2-bromothiophene quantitatively silylated while 3-bromothiophene is unreactive under sonochemical conditions (qualitative reactivity difference established) [2] |
| Conditions | Sonochemical silylation (Mg, TMSCl, ultrasound); Pd-catalyzed Suzuki-Miyaura with aryl boronic acids; electrophilic substitution context |
Why This Matters
For procurement decisions in synthetic chemistry workflows, the regiochemical position of the bromine directly determines the reactivity, regioselectivity, and expected yields in downstream cross-coupling reactions, making the 5-bromo and 4-bromo isomers non-substitutable in any synthetic sequence requiring predictable aryl–aryl bond formation.
- [1] Chemistry StackExchange, Electrophilic substitution on thiophene: preferential attack at 2/5-position yields linearly conjugated intermediate, lower in energy than cross-conjugated intermediate from 3/4-attack. Revision 2e39f8ba (2018). View Source
- [2] Sonochemical reaction of bromothiophenes with chlorotrimethylsilane. Journal of Organometallic Chemistry, 1999. 3-Bromothiophene unreactive; 2-bromothiophene and 2,5-dibromothiophene efficiently converted. View Source
- [3] Sterics versus Electronics: Regioselective Cross-Coupling of Polybrominated Thiophenes. Selective aryl–aryl coupling at the 5-position with yields up to 63%; α- and β-position reactivity difference enables sequential coupling. View Source
